Lipophilicity and Conformational Profile: Ortho-Tolyl vs. Para-Tolyl Regioisomer Comparison
The target compound bears an ortho-tolyl (2-methylphenyl) group on the carboxamide nitrogen, whereas the closest commercially cataloged regioisomer—1-[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (ChemDiv G842-0262)—bears a para-tolyl (4-methylphenyl) group . The ortho-methyl substituent introduces steric hindrance that forces the N-phenyl ring into a non-coplanar conformation relative to the amide plane, reducing π-conjugation and altering the electrostatic surface. In contrast, the para-methyl substituent permits a more planar, extended π-system. This conformational divergence is not captured by logP alone (target compound: XLogP3 = 3.9 [1]; para isomer: computed logP = 3.86 ), but is expected to produce measurable differences in target-binding geometry, metabolic stability, and off-target promiscuity.
| Evidence Dimension | Lipophilicity and steric conformation |
|---|---|
| Target Compound Data | XLogP3 = 3.9 (PubChem computed); ortho-tolyl substituent; non-coplanar amide-phenyl conformation |
| Comparator Or Baseline | Para-tolyl regioisomer (ChemDiv G842-0262): computed logP = 3.86; para-tolyl substituent; extended planar π-system |
| Quantified Difference | ΔXLogP ≈ 0.04 (negligible lipophilicity difference); qualitative conformational divergence (ortho vs. para substitution) is the primary differentiator |
| Conditions | In silico computed properties (PubChem XLogP3 algorithm; ChemDiv proprietary logP calculation) |
Why This Matters
Compounds with identical molecular formula and near-identical logP can exhibit divergent target-binding poses and biological activity solely due to regioisomeric substitution pattern; procurement of the correct regioisomer is essential for SAR reproducibility.
- [1] PubChem CID 7598002. 1-(4-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide. XLogP3-AA = 3.9. https://pubchem.ncbi.nlm.nih.gov/compound/946247-10-5 (accessed 2026-04-28). View Source
